4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate to form the pyrazolo[3,4-b]pyridine core . This intermediate can then be further functionalized through various reactions, including chlorination and amide formation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar pyridine core and have been studied for their pharmacological activities.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring and have shown various biological activities.
Uniqueness
4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a pyrazolo[3,4-b]pyridine core with a chloro and methoxyphenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-14-19-20(23)18(22(28)25-12-15-8-10-17(29-2)11-9-15)13-24-21(19)27(26-14)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLELTHGOVWYODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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